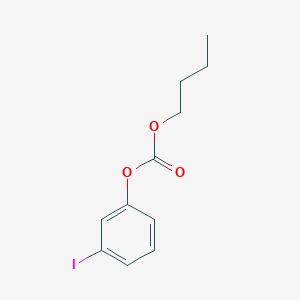
Butyl 3-iodophenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-iodophenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and an iodophenyl group attached to a carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-iodophenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Butyl 3-iodophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonates with different oxidation states.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylates.
科学研究应用
Butyl 3-iodophenyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be employed in the development of biochemical probes and labeling agents for studying biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of butyl 3-iodophenyl carbonate involves its interaction with specific molecular targets. The carbonate moiety can undergo hydrolysis to release the active iodophenyl group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Butyl 3-iodophenyl carbonate can be compared with other similar compounds, such as:
Butyl 4-iodophenyl carbonate: Similar structure but with the iodine atom at the para position.
Butyl 3-bromophenyl carbonate: Contains a bromine atom instead of iodine.
Butyl 3-chlorophenyl carbonate: Contains a chlorine atom instead of iodine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and applications. The presence of the iodine atom imparts distinct chemical properties, making it suitable for specialized reactions and applications that other halogenated carbonates may not achieve.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further exploration of its properties and applications can lead to new discoveries and advancements in these areas.
属性
CAS 编号 |
81577-20-0 |
|---|---|
分子式 |
C11H13IO3 |
分子量 |
320.12 g/mol |
IUPAC 名称 |
butyl (3-iodophenyl) carbonate |
InChI |
InChI=1S/C11H13IO3/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3 |
InChI 键 |
DZIPUJQSGOTKHA-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)OC1=CC(=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


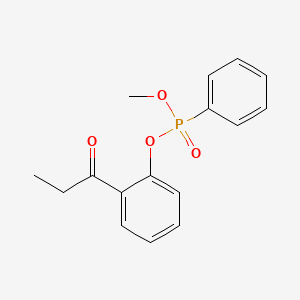
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
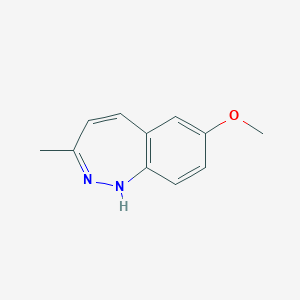
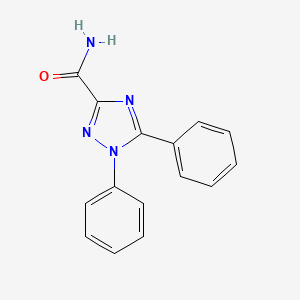
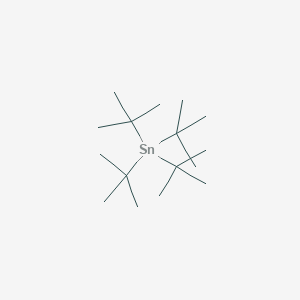

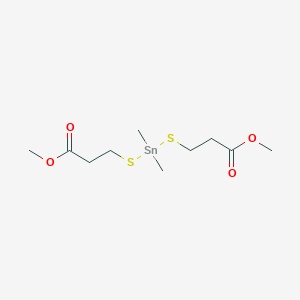
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
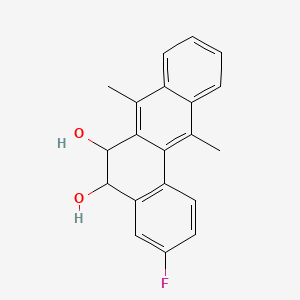
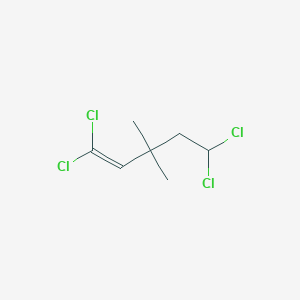
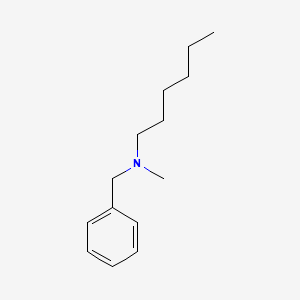
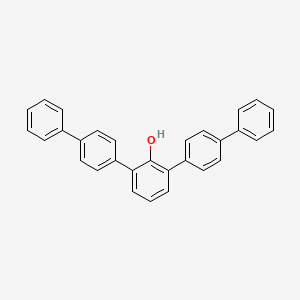

![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
